molecular formula C16H32N2O B14542655 1,1'-(2-Propoxypropane-1,3-diyl)dipiperidine CAS No. 62119-91-9

1,1'-(2-Propoxypropane-1,3-diyl)dipiperidine

Cat. No.: B14542655
CAS No.: 62119-91-9
M. Wt: 268.44 g/mol
InChI Key: QMDVWFRRCGKQON-UHFFFAOYSA-N
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Description

1,1’-(2-Propoxypropane-1,3-diyl)dipiperidine is a chemical compound known for its unique structure and properties It is characterized by the presence of two piperidine rings connected by a 2-propoxypropane-1,3-diyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(2-Propoxypropane-1,3-diyl)dipiperidine typically involves the reaction of piperidine with 2-propoxypropane-1,3-diol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of 1,1’-(2-Propoxypropane-1,3-diyl)dipiperidine may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1,1’-(2-Propoxypropane-1,3-diyl)dipiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The piperidine rings can undergo substitution reactions with various reagents, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted piperidine derivatives.

Scientific Research Applications

1,1’-(2-Propoxypropane-1,3-diyl)dipiperidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1’-(2-Propoxypropane-1,3-diyl)dipiperidine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-(2-Hydroxypropane-1,3-diyl)dipiperidine
  • 1,1’-(2-Methoxypropane-1,3-diyl)dipiperidine
  • 1,1’-(2-Ethoxypropane-1,3-diyl)dipiperidine

Uniqueness

1,1’-(2-Propoxypropane-1,3-diyl)dipiperidine is unique due to its specific propoxy linkage, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

62119-91-9

Molecular Formula

C16H32N2O

Molecular Weight

268.44 g/mol

IUPAC Name

1-(3-piperidin-1-yl-2-propoxypropyl)piperidine

InChI

InChI=1S/C16H32N2O/c1-2-13-19-16(14-17-9-5-3-6-10-17)15-18-11-7-4-8-12-18/h16H,2-15H2,1H3

InChI Key

QMDVWFRRCGKQON-UHFFFAOYSA-N

Canonical SMILES

CCCOC(CN1CCCCC1)CN2CCCCC2

Origin of Product

United States

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